[1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate

Catalog No.
S1800359
CAS No.
128575-35-9
M.F
C34H26O6S2
M. Wt
594.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]n...

CAS Number

128575-35-9

Product Name

[1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate

IUPAC Name

[1-[2-(4-methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate

Molecular Formula

C34H26O6S2

Molecular Weight

594.7

InChI

InChI=1S/C34H26O6S2/c1-23-11-17-27(18-12-23)41(35,36)39-31-21-15-25-7-3-5-9-29(25)33(31)34-30-10-6-4-8-26(30)16-22-32(34)40-42(37,38)28-19-13-24(2)14-20-28/h3-22H,1-2H3

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OS(=O)(=O)C6=CC=C(C=C6)C

The compound [1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate is a sulfonate derivative characterized by its complex structure, which includes multiple aromatic rings and sulfonyl groups. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique electronic properties and structural stability. The presence of the sulfonate group enhances its solubility in polar solvents, making it suitable for various

The chemical reactivity of this compound can be attributed to its functional groups. The sulfonate moiety can undergo nucleophilic substitution reactions, while the aromatic rings can participate in electrophilic aromatic substitution. Additionally, the compound may engage in coupling reactions, particularly in the presence of strong bases or transition metal catalysts. These reactions are crucial for synthesizing more complex molecules or modifying the compound for specific applications.

The synthesis of [1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of Sulfonate Group: Starting with naphthalene derivatives, a sulfonation reaction is performed using sulfur trioxide or chlorosulfonic acid.
  • Nucleophilic Substitution: The introduction of the 4-methylphenyl group can be achieved through nucleophilic substitution on a suitable precursor.
  • Coupling Reactions: Finally, coupling the modified naphthalene derivatives to form the final sulfonate compound.

These methods require careful control of reaction conditions to optimize yield and purity.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for drug development targeting cancer and inflammatory diseases.
  • Material Science: Utilized in the synthesis of polymers due to its solubility and stability.
  • Organic Electronics: Its electronic properties may make it suitable for use in organic light-emitting diodes or solar cells.

Interaction studies are essential to understand how [1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate interacts with biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. Further research is necessary to identify these interactions and assess their implications for therapeutic use.

Several compounds share structural similarities with [1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate, including:

  • N-(4-Methylphenyl)benzenesulfonamide
    • Structure: Contains a sulfonamide group.
    • Activity: Known for antibacterial properties.
  • Naphthalene-1-sulfonic acid
    • Structure: A simpler naphthalene derivative with a sulfonic acid group.
    • Activity: Used as a dye intermediate.
  • Diphenyl sulfone
    • Structure: Composed of two phenyl groups attached to a sulfone.
    • Activity: Exhibits anti-inflammatory properties.

Uniqueness

The uniqueness of [1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate lies in its complex multi-aromatic structure combined with multiple sulfonate groups, which may confer distinctive electronic properties and enhanced solubility compared to simpler analogs. This makes it particularly interesting for both biological and material science applications.

The binaphthyl core introduces axial chirality due to restricted rotation around the C1–C1′ bond (Figure 2). Key stereochemical features include:

Axial Chirality and Enantiomerism

  • Chiral axis: The two naphthalene rings adopt a non-planar, helical arrangement, resulting in two enantiomers: R and S configurations.
  • Specific rotation: The (S)-enantiomer exhibits a specific rotation of [α] = +33° (c = 1 in CHCl₃), while the (R)-enantiomer shows [α] = −33° under identical conditions.

Synthesis and Resolution

  • Parent compound: Derived from (S)-(−)-1,1′-bi-2-naphthol (BINOL), which is oxidized and esterified with p-toluenesulfonyl chloride.
  • Stereochemical purity: Resolution via chiral HPLC or enzymatic hydrolysis ensures >98% enantiomeric excess (e.e.).

Conformational Stability

  • Energy barrier to racemization: ~30 kcal/mol, ensuring configurational stability at room temperature.
  • Impact of substituents: The bulky tosyl groups increase steric hindrance, further restricting rotation.

Table 2: Stereochemical Data for Binaphthyl Ditosylate Systems

ParameterValueReference
Specific rotation ([α]₅₈₉)+33° (S-enantiomer, c=1, CHCl₃)
Enantiomer separationChiral HPLC or enzymatic methods
Racemization half-life>1 year at 25°C

XLogP3

9

Dates

Last modified: 07-20-2023

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